molecular formula C15H19N3O2 B12112500 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- CAS No. 956189-59-6

1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-

Cat. No.: B12112500
CAS No.: 956189-59-6
M. Wt: 273.33 g/mol
InChI Key: HRBYPYCZELLKBF-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- is a complex organic compound with a unique structure that combines a pyrazole ring with a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Chemical Reactions Analysis

1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Biological Activity

1H-Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The structure of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

This structure includes a pyrazole ring system fused with a benzodioxin moiety, which is essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 1H-Pyrazole derivatives exhibit significant anticancer properties. Notably, compounds containing the pyrazole scaffold have shown antiproliferative effects against various cancer cell lines:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

For instance, compounds with specific substitutions on the pyrazole ring have been linked to enhanced cytotoxicity against breast cancer cells due to their ability to inhibit key cancer-related targets like topoisomerase II and EGFR .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. The compound has shown effectiveness against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the structure enhances its antibacterial activity .

Case Study 1: Anticancer Evaluation

In a recent evaluation of several 1H-pyrazole derivatives, compounds were tested against multiple cancer cell lines. The study highlighted that certain substitutions on the pyrazole ring significantly improved cytotoxicity. For example:

CompoundCell LineIC50 (µM)
7cMDA-MB-23115
7dHepG220
8aA549 (Lung Cancer)10

These results indicate that structural modifications can enhance the anticancer efficacy of pyrazole derivatives .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers. One notable compound showed:

CytokineInhibition (%) at 10 µM
TNF-α85
IL-693

This data underscores the potential of these compounds in developing new anti-inflammatory therapies .

Properties

CAS No.

956189-59-6

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C15H19N3O2/c1-10-7-11(2)18(17-10)9-13(16)12-3-4-14-15(8-12)20-6-5-19-14/h3-4,7-8,13H,5-6,9,16H2,1-2H3

InChI Key

HRBYPYCZELLKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C2=CC3=C(C=C2)OCCO3)N)C

Origin of Product

United States

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